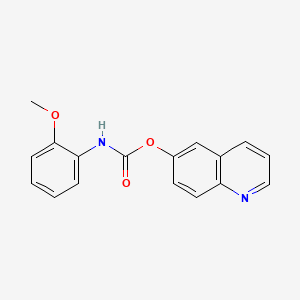

Quinolin-6-yl (2-methoxyphenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

100926-75-8 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

quinolin-6-yl N-(2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C17H14N2O3/c1-21-16-7-3-2-6-15(16)19-17(20)22-13-8-9-14-12(11-13)5-4-10-18-14/h2-11H,1H3,(H,19,20) |

InChI Key |

DSEHCRCHAIWKOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 6 Yl 2 Methoxyphenyl Carbamate and Analogues

Strategies for the Synthesis of the Quinoline (B57606) Moiety

The quinoline ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. A variety of synthetic routes have been developed for its construction, ranging from century-old name reactions to modern catalytic methods.

Classical and Modern Cyclization Reactions for Quinoline Ring Construction

Several classical named reactions remain cornerstones for the synthesis of quinoline derivatives. These methods typically involve the condensation of anilines with various carbonyl compounds followed by cyclization.

The Skraup synthesis , first reported in 1880, is a vigorous reaction that produces quinoline by heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. iipseries.org Due to its often violent nature, modifications using milder oxidizing agents such as arsenic acid have been developed. wikipedia.org

The Doebner-von Miller reaction is a more versatile method that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. wikipedia.orgnih.gov This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

The Combes quinoline synthesis utilizes the reaction of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. wikipedia.org The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org

The Friedländer synthesis offers a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org This reaction can be catalyzed by acids or bases and is valued for its operational simplicity. jk-sci.com

The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization, saponification, and decarboxylation.

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Products |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or benzene-ring substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (Brønsted or Lewis) | Substituted quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinolines |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Acid or base catalyst | Polysubstituted quinolines |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate derivative | Heat, Saponification, Decarboxylation | 4-Hydroxyquinolines |

Transition Metal-Catalyzed Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of heterocyclic systems, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions have been extensively developed for quinoline synthesis. One approach involves the oxidative cyclization of aryl allyl alcohols and anilines in the presence of a palladium catalyst, such as Pd(OAc)₂. rsc.org This method is notable for proceeding without the need for acids or bases. rsc.org Another strategy is the palladium-catalyzed coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds. nih.gov

Copper-catalyzed methods also provide efficient routes to quinoline derivatives. For instance, the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a copper(II) complex, yields a variety of substituted quinolines under aerobic conditions. ijstr.org Copper catalysts have also been employed in domino reactions of enaminones with 2-halobenzaldehydes to afford quinolines. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Starting Materials | Reaction Type | Yield Range | Reference |

| Pd(OAc)₂ | Aryl allyl alcohol, Aniline | Oxidative cyclization | Moderate to good | rsc.org |

| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-Unsaturated carbonyl | Coupling-cyclization | 67-76% | nih.gov |

| [CuLCl₂] (L = 2-pyrazol-(1,10-phenanthroline)) | 2-Aminobenzyl alcohol, Ketone | Dehydrogenative coupling | Moderate to good | ijstr.org |

| CuI | Enaminone, 2-Halobenzaldehyde | Domino reaction | Good | rsc.org |

Green Chemistry Innovations in Quinoline Scaffold Preparation

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for quinoline synthesis. These innovations often involve the use of alternative energy sources, greener solvents, and catalyst-free conditions.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.goveurekaselect.combenthamdirect.com The Friedländer synthesis, for example, can be efficiently carried out under microwave irradiation in neat acetic acid, which acts as both a solvent and a catalyst, achieving excellent yields in a matter of minutes. researchgate.net

The use of ionic liquids as recyclable and non-volatile solvents and catalysts is another significant advancement in green quinoline synthesis. nih.govresearchgate.net Basic ionic liquids have been shown to efficiently catalyze the condensation of isatin (B1672199) with ketones under ultrasonic irradiation in aqueous media. nih.gov SO₃H-functionalized ionic liquids have also been used as water-tolerant acidic catalysts for one-pot quinoline synthesis in water. researchgate.net

Furthermore, performing reactions in water as a solvent and under catalyst-free conditions represents a highly desirable green synthetic strategy. The Friedländer reaction of 2-aminobenzaldehydes with various ketones has been successfully conducted in water at 70°C without any catalyst, affording high yields of the corresponding quinolines. organic-chemistry.org

Table 3: Green Synthetic Approaches to Quinolines

| Method | Key Features | Example Reaction | Yield | Reference |

| Microwave-Assisted | Rapid heating, shorter reaction times | Friedländer synthesis of 2-aminobenzophenone (B122507) and cyclohexanone | Excellent | researchgate.net |

| Ionic Liquids | Recyclable solvent/catalyst, mild conditions | Condensation of isatin and ketones using a basic ionic liquid | High | nih.gov |

| Aqueous, Catalyst-Free | Environmentally benign solvent, no catalyst needed | Friedländer synthesis of 2-aminobenzaldehyde (B1207257) and ketones | Up to 97% | organic-chemistry.org |

Formation of the Carbamate (B1207046) Bond

The formation of the carbamate linkage in Quinolin-6-yl (2-methoxyphenyl)carbamate is the second crucial step in its synthesis. This can be achieved through several methodologies, with a growing emphasis on phosgene-free routes due to the high toxicity of phosgene (B1210022).

Direct Carbamoylation and Transcarbamoylation Methodologies

Direct carbamoylation is a common method for forming carbamate bonds. This typically involves the reaction of an alcohol or phenol (B47542) with an isocyanate. In the context of the target molecule, this would entail the reaction of quinolin-6-ol with 2-methoxyphenyl isocyanate. This reaction is generally efficient and proceeds under mild conditions.

Transcarbamoylation , also known as transurethanization, is another valuable technique where a carbamate is reacted with an alcohol in the presence of a catalyst to form a new carbamate. This method avoids the direct handling of isocyanates. Various catalysts, including tin compounds, have been shown to be effective for this transformation.

Phosgene-Free Synthetic Routes to Carbamates

The hazards associated with phosgene have driven the development of numerous phosgene-free methods for carbamate synthesis.

One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 source . In this approach, an amine reacts with CO₂ to form a carbamic acid intermediate, which is then esterified to yield the carbamate. chemistryviews.org This method often requires the use of dehydrating agents or catalysts to drive the reaction.

Another widely explored phosgene-free route is the use of dimethyl carbonate (DMC) as a methoxycarbonylating agent. google.comiupac.org The reaction of an amine with DMC, often in the presence of a catalyst, yields the corresponding methyl carbamate. google.com Various catalysts, including mixed metal oxides, have been developed to improve the efficiency and selectivity of this reaction. google.com

Table 4: Phosgene-Free Methods for Carbamate Synthesis

| Method | Carbonyl Source | Key Features | Example |

| From CO₂ | Carbon Dioxide | Environmentally benign, renewable C1 source | Reaction of arylamines with CO₂ and DBU to form a carbamic acid intermediate |

| From DMC | Dimethyl Carbonate | Phosgene substitute, relatively non-toxic | Reaction of aniline with DMC using a CeZnZr mixed metal oxide catalyst |

Utilization of Directed Metalation Groups (DMG) for O-Aryl Carbamate Synthesis

The O-carbamate group is a powerful directed metalation group (DMG) in organic synthesis, facilitating the regioselective functionalization of aromatic rings. This strategy, known as Directed ortho-Metalation (DoM), relies on the ability of the carbamate group to coordinate with an organolithium base, directing deprotonation to the adjacent ortho position. This creates a stabilized carbanion that can then react with a variety of electrophiles.

The aryl O-carbamate moiety is recognized as one of the most effective DMGs. This functionality allows for the introduction of substituents at a specific position on an aromatic ring, which would be difficult to achieve through conventional electrophilic aromatic substitution. The general mechanism involves the deprotonation of the aromatic ring at the position ortho to the carbamate group by a strong base, typically an alkyllithium reagent. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a wide range of functional groups.

While this methodology is more commonly applied to the synthesis of substituted carbamates on a simple benzene (B151609) ring, the principle can be extended to the functionalization of the quinoline ring system itself, or to the phenyl ring of the carbamate moiety in analogues of this compound.

Table 1: Examples of Electrophiles Used in Directed ortho-Metalation of O-Aryl Carbamates

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium |

| I₂ | Iodine |

| (CH₃)₂SO₄ | Methyl |

| RCHO | Hydroxymethyl |

| R₂CO | Hydroxyalkyl |

| CO₂ | Carboxylic acid |

| RCN | Ketone (after hydrolysis) |

| B(OR)₃ | Boronic acid |

Convergent and Divergent Synthetic Pathways to this compound and Structural Analogues

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the separate synthesis of the quinolin-6-ol core and the 2-methoxyphenylcarbamoyl moiety, followed by their coupling in a final step. In contrast, a divergent approach would start with a common intermediate that could be elaborated into a variety of structural analogues.

A plausible convergent synthesis of the target molecule would involve the reaction of quinolin-6-ol with 2-methoxyphenyl isocyanate. Quinolin-6-ol can be prepared through various established methods for quinoline synthesis, such as the Skraup synthesis, followed by functional group manipulation if necessary. 2-Methoxyphenyl isocyanate is also a commercially available reagent or can be synthesized from 2-methoxyaniline.

Divergent syntheses offer an efficient way to create a library of related compounds from a single precursor. nih.govorganic-chemistry.org For instance, a common intermediate such as a substituted aniline could be used to generate a variety of quinoline cores through reactions like the Doebner-von Miller or Friedländer synthesis. nih.gov The resulting substituted quinolinols could then be reacted with a range of isocyanates to produce a diverse set of quinoline-carbamate analogues.

Regioselective Synthesis of Substituted Quinoline-Carbamates

Regioselectivity is a critical aspect of the synthesis of substituted quinoline-carbamates. The position of the carbamate group on the quinoline ring, as well as any other substituents, will significantly influence the molecule's properties. The regioselective synthesis of the quinoline core can be achieved through various classical and modern synthetic methods. nih.gov

For example, the Skraup synthesis and its modifications allow for the preparation of quinolines with specific substitution patterns based on the choice of the aniline and the α,β-unsaturated carbonyl compound. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, also provides a high degree of regiocontrol.

Modern methods, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools for the regioselective functionalization of the quinoline nucleus at various positions, including those that are difficult to access through classical methods. mdpi.comnih.govnih.gov These techniques can be employed to introduce functional groups at specific sites on a pre-formed quinoline ring, which can then be converted to a carbamate.

Stereochemical Control in Quinoline-Carbamate Synthesis

While this compound itself is an achiral molecule, the synthesis of chiral analogues is an important consideration, particularly for applications in medicinal chemistry. Stereochemical control can be introduced in several ways. If a chiral center is to be located on a substituent of the quinoline ring or the carbamate moiety, a stereoselective synthesis of the corresponding precursor is required.

For instance, the synthesis of chiral quinoline derivatives can be achieved through asymmetric catalysis. researchgate.net Chiral ligands can be used to control the stereochemical outcome of reactions that form the quinoline ring or functionalize it. The Povarov reaction, a [4+2] cycloaddition to form tetrahydroquinolines, can be rendered enantioselective by using a chiral catalyst. researchgate.net Subsequent oxidation would then lead to the chiral quinoline.

Similarly, the synthesis of chiral carbamates can be achieved through stereoselective processes. nih.gov For axially chiral carbamates, for example, enantioselective methods involving copper catalysis have been developed. rsc.org

Synthetic Route Optimization and Yield Enhancement Studies

The optimization of synthetic routes to quinoline-carbamates is crucial for improving efficiency and reducing waste. This involves a systematic study of reaction parameters such as solvent, temperature, catalyst, and reaction time to maximize the yield of the desired product.

For the synthesis of the quinoline core, optimization studies have focused on developing milder and more environmentally friendly conditions. jocpr.com This includes the use of microwave irradiation to reduce reaction times and the development of catalyst-free or green catalytic systems. nih.gov For instance, the use of ionic liquids as both solvent and catalyst has been explored for the Friedländer synthesis. nih.gov

Structure Activity Relationship Sar Studies of Quinolin 6 Yl 2 Methoxyphenyl Carbamate Derivatives

Influence of Structural Modifications on the Quinoline (B57606) Ring System

The bicyclic quinoline scaffold serves as a critical anchor for molecular interactions. Modifications to this ring system, including the position of the carbamate (B1207046) linkage and the electronic environment of the heterocyclic nitrogen, have profound effects on the compound's inhibitory potency and selectivity.

Impact of Substituents at Varying Positions on Molecular Interactions

The placement of substituents on the quinoline ring is a determining factor for biological activity. While comprehensive SAR data on substituting the quinolin-6-yl (2-methoxyphenyl)carbamate core is still emerging, studies on related quinoline derivatives demonstrate clear trends. For instance, in a series of quinoline-thiosemicarbazone hybrids designed as cholinesterase inhibitors, the presence and position of a methoxy (B1213986) group on the quinoline ring were critical. A methoxy group at the 6-position resulted in significantly higher potency compared to when it was moved to the 7-position, indicating that substitution at the 6-position is highly favorable for this class of compounds. researchgate.net This suggests that for quinolin-6-yl carbamates, additional substituents at other positions could either enhance or diminish activity based on their electronic and steric properties. Generally, electron-withdrawing groups on the quinoline ring have been shown to increase the activity of some compound series. nih.gov

Exploration of Isomeric Forms and Their Conformational Contributions

The isomeric position of the carbamate group on the quinoline ring dramatically influences both the potency and selectivity of cholinesterase inhibition. A systematic study of quinoline-O-carbamate derivatives revealed that the point of attachment dictates the compound's preference for either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). nih.gov

Derivatives with the carbamate moiety at the 4-position showed significant selective inhibitory potency for BuChE. nih.gov When the carbamate was moved to the 5-position, the compounds became potent dual inhibitors of both AChE and BuChE. nih.gov The parent scaffold's 6-position isomers, including Quinolin-6-yl ethyl(methyl)carbamate, exhibited moderate and selective inhibitory activity against AChE. nih.gov Finally, placing the carbamate at the 8-position resulted in potent and selective AChE inhibitors. nih.gov

These findings underscore the critical role of the quinoline ring as a scaffold that orients the carbamate pharmacophore into specific sub-sites within the enzyme active site. The different isomeric arrangements lead to distinct conformational contributions, allowing for fine-tuning of the drug-target interaction.

| Isomeric Position of Carbamate | Predominant Inhibitory Activity | Example Compound | IC₅₀ (AChE) μM | IC₅₀ (BuChE) μM |

| Position 4 | Selective BuChE Inhibition | Quinolin-4-yl diethylcarbamate | >25 | 0.87 |

| Position 5 | Dual AChE/BuChE Inhibition | Quinolin-5-yl N-ethyl-N-methylcarbamate | 1.3 | 0.81 |

| Position 6 | Selective AChE Inhibition | Quinolin-6-yl N-ethyl-N-methylcarbamate | 10.3 | >25 |

| Position 8 | Selective AChE Inhibition | Quinolin-8-yl dimethylcarbamate | 6.5 | >25 |

| Data derived from studies on various N,N-disubstituted carbamoyl (B1232498) derivatives. nih.gov |

Role of Nitrogen Atom Environment within the Quinoline Core

The nitrogen atom at position 1 of the quinoline ring is a key feature, contributing to the molecule's polarity and potential for hydrogen bonding. Altering its electronic environment, either through oxidation to an N-oxide or through quaternization to form a quaternary ammonium (B1175870) salt, can significantly modulate biological activity.

While direct studies on N-oxides of this compound are limited, research on related quinoxaline (B1680401) 1,4-di-N-oxides shows that the N-oxide groups are crucial for certain biological activities, such as antibacterial and anticancer effects. nih.gov The electron-withdrawing nature of the N-oxide can influence the electronic distribution of the entire ring system and may alter binding interactions. nih.gov

More directly, the quaternization of the quinoline nitrogen to form a positively charged quaternary ammonium salt has been investigated as a strategy to enhance bioactivity. nih.gov This modification introduces a permanent positive charge, which can facilitate strong ionic interactions with anionic sites in a target enzyme, such as the peripheral anionic site (PAS) of acetylcholinesterase. Studies on quinoline quaternary ammonium salt derivatives have shown that this strategy can lead to compounds with potent antibacterial and anticancer effects. nih.gov Molecular docking simulations suggest that the positively charged mother nucleus has favorable binding force calculations, supporting the design of such derivatives. nih.gov

Analysis of the Carbamate Linker’s Structural Role

The carbamate group (-O-CO-NH-) is not merely a spacer but an essential pharmacophoric element, responsible for the mechanism of action in many cholinesterase inhibitors. Its structure, flexibility, and potential for replacement are central to SAR studies.

Effects of Linker Length and Flexibility on Binding Efficacy

The length and flexibility of the linker connecting the quinoline core to other parts of the molecule are crucial for optimal binding. In a series of 4-N-phenylaminoquinoline derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) side chain (linker) between the quinoline ring and a morpholine (B109124) moiety was systematically varied. nih.gov Derivatives with a two-methylene linker demonstrated superior inhibition of both AChE and BuChE compared to those with longer three- or four-methylene linkers. nih.gov This suggests that an optimal distance and conformation exist for simultaneously engaging key binding sites within the enzyme. A shorter, more constrained linker may properly position the functional groups for potent inhibition, whereas longer, more flexible linkers could adopt conformations that are less favorable for binding or introduce an entropic penalty upon binding.

Bioisosteric Replacements within the Carbamate Group

Bioisosteric replacement of the carbamate linker is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The goal is to substitute the functional group with another that has similar steric and electronic properties but may offer advantages.

A direct bioisostere of a carbamate (-O-CO-NH-) is an amide (-NH-CO- or -CO-NH-). In the development of quinoline-based compounds, the replacement of a carbamate with a carboxamide has been extensively explored. Quinoline carboxamides have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. ukzn.ac.za This replacement alters the hydrogen bonding capacity and rotational freedom around the linker, which can significantly impact how the molecule fits into a target's binding site.

Modulations of the 2-Methoxyphenyl Moiety and Their Stereoelectronic Effects

The 2-methoxyphenyl portion of the parent compound plays a crucial role in its interaction with its biological target. Alterations to this moiety, including the position of the methoxy group and the introduction of various substituents on the phenyl ring, can significantly influence binding affinities through stereoelectronic effects.

The position of the methoxy group on the phenyl ring can dramatically alter the compound's conformation and electronic properties, thereby affecting its biological activity. The ortho (2-), meta (3-), and para (4-) isomers of the methoxyphenylcarbamate moiety can adopt different orientations within a receptor's binding pocket, leading to variations in binding affinity.

The ortho-methoxy group, as seen in the parent compound, can influence the torsion angle between the phenyl ring and the carbamate linker due to steric hindrance. This can lock the molecule into a specific, potentially bioactive, conformation. Furthermore, the proximity of the methoxy group to the carbamate linkage can result in intramolecular hydrogen bonding or electronic interactions that modulate the reactivity and binding properties of the molecule.

Moving the methoxy group to the meta or para position reduces steric hindrance and alters the electronic distribution across the phenyl ring. A para-methoxy group, for instance, can exert a strong electron-donating effect through resonance, which may influence the hydrogen-bonding capacity of the carbamate NH group. researchgate.net The meta position offers a different electronic and spatial arrangement that can also lead to differential binding interactions.

Table 1: Hypothetical Binding Affinities of Methoxy Positional Isomers

| Compound | Methoxy Position | Hypothetical IC₅₀ (nM) | Rationale |

| 1a | 2- (ortho) | 50 | The ortho position may enforce a favorable conformation for binding due to steric influence. |

| 1b | 3- (meta) | 120 | The meta position may result in a less optimal orientation within the binding site. |

| 1c | 4- (para) | 85 | The para position allows for strong electronic effects that may enhance binding, but with a different conformational preference than the ortho isomer. |

Note: The data in this table is hypothetical and for illustrative purposes only.

For instance, the addition of a strong electron-withdrawing group like a nitro (NO₂) or cyano (CN) group can decrease the electron density of the phenyl ring, potentially making it a better π-acceptor. mdpi.com Conversely, an electron-donating group such as an amino (NH₂) or hydroxyl (OH) group increases the electron density and can also act as a hydrogen bond donor or acceptor. rsc.org The size and hydrophobicity of the substituent also play a critical role, as they can dictate the steric compatibility with the binding site.

Table 2: Hypothetical Binding Affinities of Phenyl Ring Substituents

| Compound | Substituent (Position) | Electronic Effect | Hypothetical IC₅₀ (nM) | Rationale |

| 2a | 4-Fluoro | Electron-withdrawing (Inductive) | 45 | Small size and electronegativity may lead to favorable polar interactions. |

| 2b | 4-Chloro | Electron-withdrawing (Inductive) | 60 | Larger than fluorine, may introduce some steric hindrance. |

| 2c | 4-Methyl | Electron-donating (Inductive) | 75 | Small, hydrophobic group may fit into a corresponding pocket. |

| 2d | 4-Nitro | Strong Electron-withdrawing | 150 | Strong EWG may create unfavorable electronic properties for this specific target. |

| 2e | 4-Amino | Strong Electron-donating | 90 | Can act as a hydrogen bond donor, potentially forming new interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling for Rational Design of Quinoline-Carbamate Analogues

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govmdpi.com For the quinoline-carbamate scaffold, a pharmacophore model can be developed based on the structures of known active compounds.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor: The nitrogen atom in the quinoline ring.

A hydrogen bond donor: The NH group of the carbamate linker.

A hydrogen bond acceptor: The carbonyl oxygen of the carbamate.

An aromatic ring feature: The quinoline ring system.

Another aromatic ring feature: The substituted phenyl ring.

A hydrophobic feature: Potentially corresponding to the methoxy group or other substituents.

This model serves as a 3D query to screen virtual libraries for novel compounds that possess the desired features in the correct spatial orientation. nih.gov By understanding the key pharmacophoric features, medicinal chemists can design new analogues with a higher probability of being active. For example, the quinoline ring might be replaced with another bioisosteric heterocyclic system, or the carbamate linker could be modified while maintaining the crucial hydrogen bonding donor-acceptor pattern. This approach streamlines the drug discovery process by prioritizing the synthesis and testing of compounds that are most likely to exhibit the desired biological activity.

Molecular Interactions and Binding Mechanism Investigations of Quinolin 6 Yl 2 Methoxyphenyl Carbamate

Enzymatic Inhibition Mechanism Analysis at the Molecular Level

Detailed studies elucidating the enzymatic inhibition mechanism of Quinolin-6-yl (2-methoxyphenyl)carbamate are not present in the current body of scientific literature.

Kinetic Studies of Enzyme-Quinoline-Carbamate Interactions

There are no available kinetic studies to define the nature of this compound's potential interaction with any enzyme. Therefore, it is not possible to classify its inhibitory mechanism as competitive, non-competitive, or uncompetitive.

Identification of Critical Amino Acid Residues in Enzyme Active Sites

Without confirmed enzymatic targets, research identifying the critical amino acid residues that might interact with this compound within an enzyme's active site has not been conducted.

Receptor Binding Profiling and Ligand-Receptor Dynamics

Specific data on the receptor binding profile of this compound is currently unavailable.

Determinants of Ligand Specificity and Selectivity

Investigations into the structural features of this compound that would determine its specificity and selectivity for any particular receptor have not been published.

Investigation of Allosteric Modulatory Mechanisms

There is no information available to suggest or confirm that this compound acts as an allosteric modulator at any receptor.

In Vitro Assays for Molecular Target Engagement

No in vitro assays have been published that demonstrate the molecular target engagement of this compound.

Enzymatic Activity Assays to Quantify Inhibition

However, the general structural motifs of this compound, namely the quinoline (B57606) and carbamate (B1207046) groups, are present in molecules known to inhibit various enzymes. For instance, different quinoline derivatives have been identified as inhibitors of protein kinases such as Src kinase, TGFβ RII, and CSNK2A. nih.govnih.govnih.gov Similarly, carbamate compounds have been investigated as inhibitors of cholinesterases. nih.gov

Without specific experimental data, any discussion on the enzymatic inhibition of this compound would be speculative. Further research is required to perform assays against a panel of enzymes to determine its specific inhibitory profile and potency.

Table 1: Hypothetical Data Table for Enzymatic Activity Assays

This table is for illustrative purposes only, as specific data for this compound is not currently available.

| Target Enzyme | Assay Type | IC50 (nM) |

| Enzyme A | FRET-based | Data not available |

| Enzyme B | Luminescence-based | Data not available |

| Enzyme C | Radiometric | Data not available |

Cell-Based Signal Transduction Pathway Analysis

The effect of this compound on intracellular signaling pathways has not been specifically elucidated in the available research. Cell-based assays are essential to understand how a compound modulates cellular functions by interfering with signal transduction cascades.

Structurally related compounds have been shown to impact various signaling pathways. For example, inhibitors of receptor tyrosine kinases can affect pathways crucial for cell proliferation and survival. nih.gov The inhibition of other kinases like PIM3 can also have downstream effects on cell signaling. nih.gov

To understand the mechanism of action of this compound, it would be necessary to conduct cell-based assays such as Western blotting, reporter gene assays, or phosphoproteomics to identify which signaling pathways are modulated upon its administration to cells.

Table 2: Hypothetical Data Table for Cell-Based Signal Transduction Pathway Analysis

This table is for illustrative purposes only, as specific data for this compound is not currently available.

| Pathway Investigated | Cell Line | Key Downstream Effect |

| Pathway X | Cancer Cell Line A | Data not available |

| Pathway Y | Neuronal Cell Line B | Data not available |

| Pathway Z | Immune Cell Line C | Data not available |

Computational Chemistry and In Silico Modeling of this compound

Following an extensive search of scientific literature and databases, detailed computational studies specifically focused on this compound could not be located. The required data for a thorough analysis of its quantum chemical properties and molecular docking behavior, as specified in the requested outline, is not publicly available.

Computational chemistry is a powerful discipline that utilizes computer simulations to analyze molecular structures and properties. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking are standard techniques used to predict the behavior and characteristics of chemical compounds. However, the application of these methods is contingent on researchers having conducted and published such studies for a specific molecule.

For many quinoline derivatives, which are a well-studied class of compounds, extensive computational research exists. These studies have been crucial in fields like drug discovery and materials science for understanding electronic structures, reactivity, and potential interactions with biological targets. For instance, research on structurally related molecules, such as other quinoline-based carbamates or esters, has provided insights into their potential as inhibitors for various enzymes. These analyses typically involve geometry optimization to find the most stable molecular conformation, FMO analysis to understand chemical reactivity and kinetic stability, MEP analysis to identify sites for electrophilic and nucleophilic attack, and molecular docking to predict binding affinities and modes with protein targets.

Unfortunately, without specific studies on this compound, providing a scientifically accurate and detailed article that adheres to the requested structure is not possible. The generation of data tables and detailed research findings requires access to the outputs of these computational experiments, which have not been published for this particular compound.

Computational Chemistry and in Silico Modeling of Quinolin 6 Yl 2 Methoxyphenyl Carbamate

Molecular Docking Studies for Ligand-Target Interaction Prediction

Virtual Screening Strategies for Identification of Potent Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a scaffold such as Quinolin-6-yl (2-methoxyphenyl)carbamate, virtual screening can be instrumental in identifying analogues with enhanced potency and selectivity. The strategies are broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the target is unknown but a set of active molecules has been identified. The process leverages the principle that molecules with similar structures are likely to have similar biological activities. For this compound, a pharmacophore model could be developed based on its key chemical features and those of other known active quinoline-based inhibitors. nih.govnih.gov This model, representing the essential steric and electronic features for bioactivity, would then be used as a 3D query to screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is available, SBVS is the preferred method. This involves molecular docking, where a library of compounds is computationally docked into the binding site of the target protein. Each compound is assigned a score based on its predicted binding affinity and complementarity to the binding pocket. Analogues of this compound would be generated by modifying its structure (e.g., altering substituents on the quinoline (B57606) or phenyl rings) and then docked into the target's active site to predict their binding modes and energies. This approach can effectively prioritize a smaller, more manageable number of compounds for synthesis and biological testing. nih.gov

A typical virtual screening workflow for identifying potent analogues is summarized below.

| Step | Description | Methodology |

| 1. Library Preparation | A diverse library of virtual compounds is generated, including analogues of the lead compound, Quinolin-in-6-yl (2-methoxyphenyl)carbamate. | Combinatorial chemistry principles are applied to virtually synthesize analogues by modifying the quinoline, carbamate (B1207046), and methoxyphenyl moieties. |

| 2. Target Selection | A biologically relevant target is chosen. Based on literature for similar compounds, this could be a kinase or cholinesterase. nih.govnih.gov | N/A |

| 3. Screening | The compound library is screened using either ligand-based or structure-based methods. | Pharmacophore searching or high-throughput molecular docking. |

| 4. Hit Selection | Compounds that pass the initial screening filters (e.g., high docking scores, good pharmacophore fit) are selected as "hits". | Scoring functions and binding energy calculations are used to rank the compounds. |

| 5. Post-processing | The hit list is refined using filters for drug-likeness (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Computational ADMET prediction models. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By simulating the interactions within a biological system, MD can provide detailed insights into the stability of ligand-target complexes and the conformational behavior of individual molecules.

Simulation of Quinoline-Carbamate Ligand-Target Complex Dynamics

Once a promising analogue of this compound is identified and docked into its target, MD simulations are performed to assess the stability of the predicted binding pose. mdpi.com The simulation tracks the trajectory of the complex in a solvated, physiological environment over a period typically ranging from nanoseconds to microseconds.

Key metrics are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked positions over time. A stable complex will show the RMSD value converging to a plateau. acs.org

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein. High RMSF values in the binding site can indicate instability, while low values suggest rigid and stable interactions with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

The table below presents hypothetical RMSD data from a simulation, illustrating the stabilization of a protein-ligand complex over time.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Complex RMSD (Å) |

| 0 | 0.0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 | 1.3 |

| 40 | 1.8 | 1.0 | 1.6 |

| 60 | 2.1 | 1.1 | 1.9 |

| 80 | 2.2 | 1.0 | 2.0 |

| 100 | 2.2 | 1.1 | 2.0 |

Conformational Landscape Analysis of this compound

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts within the target's binding site. The carbamate linker allows for significant rotational freedom between the quinoline and 2-methoxyphenyl moieties. MD simulations of the ligand alone in a solvent can be used to explore its conformational landscape.

This analysis helps to identify low-energy, stable conformations that are likely to be biologically relevant. By understanding the preferred shapes of the molecule, researchers can better interpret structure-activity relationships and design more rigid analogues that are "pre-organized" for optimal binding, thus minimizing the entropic penalty upon complex formation. Techniques such as cluster analysis are applied to the MD trajectory to group similar conformations and identify the most populated conformational states.

Advanced Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neliti.com For a series of analogues of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various physicochemical properties, such as:

Electronic properties: EHOMO (Energy of the Highest Occupied Molecular Orbital), ELUMO (Energy of the Lowest Unoccupied Molecular Orbital), dipole moment. walisongo.ac.id

Steric properties: Molecular weight, molar volume, surface area (SAG, SAA). walisongo.ac.id

Hydrophobicity: Log P (partition coefficient). neliti.com

Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed activity. The predictive power of the model is validated using both internal (cross-validation, q²) and external (a test set of compounds not used in model generation, r²) methods. nih.gov

The resulting QSAR equation provides insight into which properties are most important for activity. For example, a positive coefficient for Log P would suggest that increasing hydrophobicity is beneficial for the activity of the analogues.

| Descriptor | Definition | Hypothetical Contribution to Activity |

| cLogP | Calculated Logarithm of the Partition Coefficient | Positive (Increased lipophilicity enhances activity) |

| Dipole Moment | Measure of molecular polarity | Negative (Lower polarity is favorable) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | Negative (Lower energy is favorable for interaction) |

| Molecular Weight | Total mass of the molecule | Positive (Within a certain range) |

De Novo Design and Ligand-Based Drug Design Methodologies

Ligand-Based Drug Design (LBDD): This strategy is employed when there is knowledge of active molecules but the structure of the target is unknown. It relies on the information derived from a set of known ligands to infer the properties of the receptor's binding site. nih.gov A key LBDD technique is pharmacophore modeling, which identifies the common chemical features shared by active molecules. The resulting pharmacophore can be used to design new molecules that possess these key features, a process often complemented by 3D-QSAR studies which provide a visual representation of favorable and unfavorable regions around the aligned molecules. mdpi.com

De Novo Design: This computational approach aims to build novel molecular structures from scratch, either atom-by-atom or fragment-by-fragment, directly within the binding site of a target protein. The process is guided by rules that favor high-affinity interactions. Starting with the this compound scaffold docked in a target's active site, de novo design algorithms can suggest modifications or entirely new substituents that optimize interactions with the surrounding amino acid residues, potentially leading to the discovery of novel and highly potent inhibitors. nih.govmdpi.com This molecular hybridization strategy can combine the bioactive moieties of the parent compound with new fragments to improve activity. mdpi.com

Advanced Derivatization and Scaffold Modification Strategies

Chemical Modification of the Quinoline (B57606) Core

Peripheral Functionalization for Modulating Molecular Properties

Peripheral functionalization involves the introduction of various substituents at different positions on the quinoline ring system. This approach can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets and its metabolic fate. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the quinoline nitrogen, which can be crucial for target binding and cellular uptake.

Common functionalization strategies that could be applied to the quinoline core of Quinolin-6-yl (2-methoxyphenyl)carbamate include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can enhance membrane permeability and metabolic stability. Fluorine, in particular, can be used to block sites of metabolism.

Alkylation and Arylation: The addition of small alkyl or aryl groups can explore new binding pockets and improve target affinity through van der Waals interactions.

Introduction of Hydrogen Bond Donors/Acceptors: Groups such as hydroxyl, amino, or cyano can form additional hydrogen bonds with a target protein, potentially increasing binding affinity and selectivity.

The following table outlines potential peripheral substitutions on the quinoline core and their predicted impact on molecular properties.

| Position on Quinoline Core | Substituent | Potential Impact on Molecular Properties |

| 2-position | Methyl, Amino | Can influence the orientation of the carbamate (B1207046) linker and provide additional interaction points. |

| 4-position | Hydroxyl, Methoxy (B1213986) | May alter solubility and metabolic stability; can serve as a handle for further derivatization. |

| 8-position | Halogen (F, Cl) | Can block potential sites of metabolism and modulate electronic properties. |

Strategic Introduction of Fused Heterocyclic Rings

Fusing an additional heterocyclic ring to the quinoline core can significantly expand the chemical space and introduce novel pharmacological properties. tandfonline.comuomustansiriyah.edu.iqslideshare.netrsc.orgnih.gov This strategy can lead to the development of tetracyclic systems with unique three-dimensional shapes, which may offer enhanced selectivity for a biological target. The choice of the fused ring depends on the desired properties.

Examples of heterocyclic rings that could be fused to the quinoline scaffold include:

Pyrimidines: Fusing a pyrimidine ring can introduce additional hydrogen bond donors and acceptors, potentially improving target interactions. nih.gov

Imidazoles or Triazoles: These five-membered rings can act as bioisosteres for other functional groups and can modulate the electronic properties of the quinoline system.

Thiophenes: The incorporation of a thiophene ring can enhance lipophilicity and introduce new metabolic pathways.

The table below summarizes potential fused heterocyclic systems with the quinoline core.

| Fused Heterocyclic Ring | Resulting System | Potential Advantages |

| Pyrimidine | Pyrimido[4,5-b]quinoline | Increased potential for hydrogen bonding; potential for novel biological activities such as anti-inflammatory or antitumor effects. nih.gov |

| Imidazole | Imidazo[1,2-a]quinoline | Can act as a bioisosteric replacement and may improve metabolic stability. |

| Thiophene | Thieno[2,3-b]quinoline | Increased lipophilicity, which may enhance cell permeability. |

Diversification of the Carbamate Linker

The carbamate linker plays a crucial role in positioning the quinoline and 2-methoxyphenyl moieties. Its modification can influence the molecule's flexibility, stability, and potential for prodrug applications. nih.govacs.org

Incorporation of Diverse Spacer and Bridging Units

Introducing spacers or bridging units within the carbamate linker can alter the distance and relative orientation of the two aromatic systems. This can be critical for optimizing interactions with a biological target. These linkers can be designed to be stable in circulation but cleavable under specific physiological conditions.

Examples of modifications to the carbamate linker include:

Alkyl Chains: Insertion of short alkyl chains (e.g., methylene (B1212753), ethylene) can increase flexibility.

Peptide Moieties: Incorporation of dipeptides, such as valine-citrulline, can create linkers that are susceptible to cleavage by specific proteases, a strategy often employed in antibody-drug conjugates. researchgate.net

Self-Immolative Spacers: Linkers like p-aminobenzyl carbamate (PABC) can be designed to release the active part of the molecule following an initial cleavage event. researchgate.net

The following table illustrates different spacer units and their potential applications.

| Spacer/Bridging Unit | Resulting Linker Type | Potential Application |

| Ethylene Glycol | PEGylated Carbamate | Increased hydrophilicity and improved pharmacokinetic properties. |

| Valine-Citrulline | Peptide-Carbamate | Targeted release in the presence of specific proteases like cathepsin B. researchgate.netnih.gov |

| p-Aminobenzyl Alcohol | Self-Immolative Carbamate | Controlled release of the quinoline or phenyl moiety upon cleavage. |

Prodrug Design Principles Utilizing the Carbamate Moiety

The carbamate group is a well-established motif for creating prodrugs. nih.govacs.orgnih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. This strategy can be used to improve solubility, increase metabolic stability, or achieve targeted drug delivery.

In the context of this compound, the carbamate could be designed to be cleaved by esterases or other enzymes to release 6-hydroxyquinoline (B46185) and a derivative of the 2-methoxyphenylamine. The rate of hydrolysis can be fine-tuned by modifying the substituents on the nitrogen and oxygen of the carbamate. nih.govacs.org For instance, N-monosubstituted carbamates are generally more susceptible to hydrolysis than N,N-disubstituted carbamates. nih.gov

Bioorthogonal cleavage strategies could also be employed, where the carbamate is cleaved in response to a specific, externally administered molecule, allowing for precise temporal and spatial control of drug release. mdpi.comfudan.edu.cn

Alterations to the 2-Methoxyphenyl Substituent

Modification of the 2-methoxyphenyl group can be guided by structure-activity relationship (SAR) studies to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. ed.ac.ukresearchgate.netnih.gov Bioisosteric replacement is a key strategy in this context. nih.govhyphadiscovery.compreprints.orgnih.govcambridgemedchemconsulting.comspirochem.com

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the 2-methoxyphenyl group with its bioisosteres can lead to improved potency, selectivity, or metabolic stability.

Potential bioisosteric replacements for the 2-methoxyphenyl group include:

Replacement of the Methoxy Group: The methoxy group can be replaced with other small, electron-donating groups like hydroxyl, ethoxy, or a fluorine atom to explore the impact on binding and metabolism. nih.gov

Positional Isomers: Moving the methoxy group to the 3- or 4-position of the phenyl ring can help to probe the steric and electronic requirements of the binding pocket.

Replacement of the Phenyl Ring: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different chemical space. Examples include pyridyl, pyrimidinyl, or thiophenyl rings.

The table below provides examples of potential alterations to the 2-methoxyphenyl substituent and their rationale.

| Original Group | Bioisosteric Replacement | Rationale for Modification |

| 2-Methoxy | 2-Fluoro | A fluorine atom can act as a bioisostere for a methoxy group, potentially improving metabolic stability and binding affinity. |

| 2-Methoxy | 2-Hydroxyl | A hydroxyl group can introduce a hydrogen bond donor, which may lead to new interactions with the target. |

| Phenyl | Pyridyl | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and may improve solubility. |

| Phenyl | Thienyl | A thiophene ring can alter the electronic properties and lipophilicity of the molecule. |

By systematically applying these derivatization and scaffold modification strategies, it is possible to generate a library of analogues of this compound with a wide range of physicochemical and pharmacological properties, ultimately leading to the identification of compounds with optimized therapeutic potential.

Bioisosteric Replacements of the Methoxy Group

Bioisosterism is a strategy used in medicinal chemistry to switch atoms or groups of atoms with alternatives that have similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com The methoxy group (-OCH3) on the 2-methoxyphenyl ring of this compound is a common target for such modifications. While appearing to be a simple functional group, the methoxy group can influence a compound's lipophilicity, metabolic stability, and binding interactions.

One of the primary reasons for considering the bioisosteric replacement of a methoxy group is to address metabolic lability. The methyl group of a methoxy ether is susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of a less active or potentially toxic formaldehyde metabolite. Replacing the methoxy group with a more metabolically stable bioisostere can enhance the compound's half-life and reduce the potential for metabolite-induced toxicity.

Common bioisosteric replacements for a methoxy group include:

Fluorine: The replacement of a methoxy group with a fluorine atom is a widely used strategy. chemrxiv.org Fluorine is a small, highly electronegative atom that can often mimic the steric and electronic properties of a hydroxyl or methoxy group. However, this substitution typically increases the lipophilicity of the compound. chemrxiv.org

Difluoromethyl (-OCHF2) and Trifluoromethyl (-OCF3) groups: These groups are more electron-withdrawing than a methoxy group and are significantly more resistant to metabolic degradation. They can alter the electronic environment of the aromatic ring, which may influence binding affinity.

Small alkyl groups: Replacing the methoxy group with a methyl or ethyl group can also prevent O-dealkylation. However, this modification will increase lipophilicity and may introduce steric hindrance.

Amino (-NH2) or Hydroxyl (-OH) groups: These groups can serve as hydrogen bond donors, potentially forming new interactions with the biological target. They are classical bioisosteres for the methoxy group. nih.gov

The choice of a suitable bioisostere depends on the specific therapeutic target and the desired changes in the compound's properties. The following table summarizes some potential bioisosteric replacements for the methoxy group and their potential impact.

| Bioisosteric Replacement | Potential Impact on Properties | Rationale |

| Fluorine (F) | Increased lipophilicity, altered electronics, improved metabolic stability | Mimics steric and electronic properties of the oxygen atom. chemrxiv.org |

| Difluoromethoxy (OCHF2) | Increased metabolic stability, altered electronics | Reduces susceptibility to oxidative metabolism. |

| Trifluoromethoxy (OCF3) | Significantly increased metabolic stability, strong electron-withdrawing nature | Blocks metabolic O-dealkylation. |

| Methyl (CH3) | Increased lipophilicity, potential for steric hindrance | Prevents O-dealkylation. |

| Amino (NH2) | Increased polarity, potential for new hydrogen bonding | Classical bioisostere, can act as a hydrogen bond donor. nih.gov |

| Hydroxyl (OH) | Increased polarity, potential for new hydrogen bonding | Classical bioisostere, can act as a hydrogen bond donor. nih.gov |

Derivatization for Enhanced Molecular Recognition

Derivatization of the this compound scaffold is a key strategy to enhance its molecular recognition by a biological target, thereby improving its potency and selectivity. This involves the systematic modification of different parts of the molecule to optimize interactions with the target's binding site. Structure-activity relationship (SAR) studies on related quinoline-O-carbamate derivatives have provided valuable insights into how different substituents influence biological activity. nih.gov

For instance, in the context of cholinesterase inhibition, a study on a series of quinoline-O-carbamate derivatives revealed that the position of the carbamate moiety on the quinoline ring significantly impacts the inhibitory potency. nih.gov This highlights the importance of the quinoline scaffold in orienting the pharmacophoric carbamate group within the enzyme's active site.

Key derivatization strategies for enhancing molecular recognition include:

Modification of the Quinoline Ring: Introduction of substituents on the quinoline ring can modulate the electronic properties of the aromatic system and provide additional points of interaction with the target. For example, adding electron-donating or electron-withdrawing groups can influence the pKa of the quinoline nitrogen and its potential to form ionic bonds or hydrogen bonds.

Alteration of the Carbamate Linker: The carbamate group itself is a critical pharmacophore in many biologically active molecules. nih.gov Modifications to the nitrogen substituents of the carbamate can significantly affect binding affinity. For example, varying the size and nature of the alkyl or aryl groups on the carbamate nitrogen can optimize van der Waals interactions and hydrophobic contacts within the binding pocket.

Systematic changes to the 2-methoxyphenyl ring: Besides bioisosteric replacement of the methoxy group, other positions on this phenyl ring can be substituted to probe for additional binding interactions. Introducing halogens, small alkyl groups, or hydrogen bond donors/acceptors can lead to improved affinity and selectivity.

The following table presents hypothetical SAR data based on findings for analogous quinoline-O-carbamate cholinesterase inhibitors, illustrating how derivatization could impact the activity of this compound. nih.gov

| Compound | R1 (Quinoline position of carbamate) | R2 (Carbamate N-substituent) | R3 (Phenyl ring substituent) | Hypothetical IC50 (µM) |

| Parent Compound | 6 | H | 2-OCH3 | 15.0 |

| Derivative A | 5 | H | 2-OCH3 | 1.5 |

| Derivative B | 8 | H | 2-OCH3 | 8.0 |

| Derivative C | 6 | CH3 | 2-OCH3 | 12.5 |

| Derivative D | 6 | H | 2-F | 18.2 |

| Derivative E | 6 | H | 3-OCH3 | 25.1 |

This hypothetical data suggests that moving the carbamate to the 5-position of the quinoline ring could significantly enhance potency, while substitution at the 8-position might be less favorable. nih.gov It also illustrates that N-methylation of the carbamate could be detrimental to activity, and that the position and nature of the substituent on the phenyl ring are critical for molecular recognition. These examples underscore the importance of systematic derivatization in the optimization of lead compounds.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on Quinoline-Carbamate Compounds

Quinoline-based structures are a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govarabjchem.org The carbamate (B1207046) moiety is also a recognized pharmacophore, integral to the activity of compounds such as the FDA-approved Alzheimer's drug, rivastigmine. nih.gov The strategic hybridization of these two scaffolds into quinoline-carbamate derivatives has been pursued to develop multi-target-directed ligands (MTDLs), particularly for complex multifactorial diseases like Alzheimer's. nih.govresearchgate.net

Research into a series of novel quinoline-O-carbamate derivatives has demonstrated their potential as multifunctional agents. researchgate.net The synthesis of these compounds is generally achieved through the reaction of a hydroxyquinoline with a corresponding carbamoyl (B1232498) chloride. researchgate.net For instance, the synthesis of quinoline-6-yl carbamates involves treating 6-hydroxyquinoline (B46185) with a specific N-substituted carbamoyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. researchgate.net

Biological evaluation of these compounds has often focused on their ability to inhibit cholinesterases, key enzymes in the pathology of Alzheimer's disease. nih.gov The position of the carbamate substituent on the quinoline (B57606) ring has been shown to significantly influence the inhibitory activity and selectivity towards either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). nih.govresearchgate.net

Specifically, quinoline-O-carbamates with the substituent at the 6-position have been reported to exhibit moderate and selective inhibitory activity against electric eel acetylcholinesterase (eeAChE). researchgate.net For example, the compound Quinolin-6-yl ethyl(methyl)carbamate (3k in a referenced study) displayed an IC50 value of 10.3 µM for eeAChE. nih.govresearchgate.net This suggests that a compound like Quinolin-6-yl (2-methoxyphenyl)carbamate would also likely exhibit cholinesterase inhibitory activity.

The following table summarizes the inhibitory activities of representative quinoline-6-yl carbamate compounds from a key study, providing a basis for predicting the potential activity of this compound.

| Compound | Carbamate Moiety | eeAChE IC50 (µM) | eqBuChE IC50 (µM) |

| 3i | Dimethylcarbamoyl | 17.6 ± 1.2 | > 40 |

| 3j | Diethylcarbamoyl | 15.3 ± 1.1 | > 40 |

| 3k | Ethyl(methyl)carbamoyl | 10.3 ± 0.9 | > 40 |

| 3l | 4-Morpholinecarbonyl | 16.2 ± 1.3 | > 40 |

| Data sourced from a study on quinoline-O-carbamate derivatives as multifunctional agents for Alzheimer's disease. researchgate.net |

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the promising findings, the field of quinoline-carbamate research is still in its nascent stages, with numerous avenues yet to be explored. A significant gap exists in the comprehensive biological profiling of these compounds. While cholinesterase inhibition is a primary focus, the diverse pharmacological activities of the parent quinoline scaffold suggest that quinoline-carbamates could have potential as anticancer, antimicrobial, or anti-inflammatory agents. nih.govarabjchem.org Systematic screening of these compounds against a wider range of biological targets is warranted.

The specific compound, This compound , remains largely uncharacterized in the scientific literature. Its synthesis, while theoretically straightforward based on established protocols, has not been explicitly reported. researchgate.net Furthermore, its detailed physicochemical properties and biological activities are unknown. Future research should focus on the synthesis and thorough evaluation of this and other novel derivatives with diverse aromatic and aliphatic substitutions on the carbamate nitrogen.

Methodological challenges in this area include the need for more efficient and green synthetic routes. While the reaction of hydroxyquinolines with carbamoyl chlorides is effective, the preparation and handling of carbamoyl chlorides can be hazardous. organic-chemistry.org The development of one-pot synthesis methods that avoid the isolation of these sensitive intermediates would be a significant advancement. organic-chemistry.org Additionally, a deeper understanding of the structure-activity relationships (SAR) is needed. Computational modeling and docking studies could be more extensively employed to rationalize the observed biological activities and to guide the design of more potent and selective inhibitors.

Perspectives on Emerging Trends in Quinoline-Carbamate Research

The future of quinoline-carbamate research is likely to be driven by several emerging trends in drug discovery and development. The concept of multi-target-directed ligands will continue to be a major focus, with efforts to design single molecules that can modulate multiple targets involved in the pathophysiology of complex diseases. For instance, incorporating antioxidant or metal-chelating moieties into the quinoline-carbamate scaffold could yield novel therapeutics for neurodegenerative diseases. nih.gov

There is also a growing interest in the development of theranostic agents, which combine therapeutic and diagnostic functionalities. Quinoline scaffolds are known to possess fluorescent properties, which could be harnessed for the development of quinoline-carbamate-based probes for imaging and monitoring of disease progression.

Furthermore, the application of novel synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could accelerate the discovery and optimization of new quinoline-carbamate derivatives. These technologies offer advantages in terms of reaction speed, efficiency, and scalability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinolin-6-yl (2-methoxyphenyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling quinoline-6-amine derivatives with 2-methoxyphenyl carbamoyl chloride. Key reagents include sodium borohydride for reduction steps and acetonitrile as a solvent to enhance yields . Optimization focuses on controlling temperature (60–80°C) and molar ratios (1:1.2 amine:carbamoyl chloride). Purity is improved via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for quinoline ring protons (δ 7.5–8.9 ppm) and methoxy group signals (δ 3.8–4.0 ppm).

- ¹³C NMR : Carbamate carbonyl appears at δ 155–160 ppm.

Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli.

- Anticancer Screening : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ calculation).

- Anti-inflammatory Potential : COX-2 inhibition ELISA. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) .

Advanced Research Questions

Q. How does the substitution pattern on the quinoline ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : Substituents at the 6-position (e.g., methyl or ethyl groups) enhance lipophilicity, improving blood-brain barrier penetration (logP ~2.5–3.0). Computational tools like SwissADME predict bioavailability, while in vivo studies in rodent models assess half-life and metabolic stability. Compare with analogs lacking methoxy or carbamate groups to isolate structural effects .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).

- Compound Purity : Re-characterize batches via NMR and LC-MS.

- Statistical Power : Use triplicate experiments with ANOVA analysis. Cross-validate findings using orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .

Q. What computational strategies are employed to model the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., topoisomerase II). Molecular dynamics (MD) simulations (GROMACS) assess stability over 100 ns trajectories. QSAR models prioritize substituents for improved affinity. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer : Common issues include carbamate hydrolysis under acidic conditions. Mitigation involves:

- Solvent Choice : Use anhydrous DMF to suppress hydrolysis.

- Catalyst Optimization : Add DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Temperature Control : Maintain ≤80°C to prevent quinoline ring degradation. Monitor via in-line FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.